S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)-L-cysteine
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Overview
Description
S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)-L-cysteine: is a chemical compound known for its unique structure and properties It is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)-L-cysteine typically involves the reaction of L-cysteine with ethyl 2,5-dioxopyrrolidine-3-carboxylate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol, with a catalytic amount of piperidine to facilitate the process. The mixture is heated at reflux for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinone ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Disulfides, sulfoxides
Reduction: Thiol, amine derivatives
Substitution: Substituted pyrrolidinone derivatives
Scientific Research Applications
S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme activities.
Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)-L-cysteine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes by forming covalent bonds with their active sites. This interaction can lead to the inhibition or activation of the enzyme, depending on the nature of the modification. Additionally, the compound’s ability to undergo redox reactions allows it to influence cellular redox balance and signaling pathways .
Comparison with Similar Compounds
- S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)cysteinyl-N-gamma-glutamylglycine
- 2-[(1-Ethyl-2,5-dioxopyrrolidin-3-yl)thio]benzoic acid
Comparison: S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)-L-cysteine stands out due to its unique combination of a pyrrolidinone ring and an L-cysteine moiety. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the pyrrolidinone ring enhances its stability and allows for specific interactions with biological targets, making it a valuable tool in research and potential therapeutic applications .
Biological Activity
S-(1-Ethyl-2,5-dioxopyrrolidin-3-yl)-L-cysteine is a sulfur-containing amino acid derivative notable for its unique chemical structure and biological properties. This compound has garnered attention for its potential applications in pharmacology, particularly due to its interactions with various biological targets.
Chemical Structure and Properties
This compound features a pyrrolidine ring structure with an ethyl group and a dioxopyrrolidine moiety. These structural components contribute to its reactivity and ability to interact with biological systems. The compound can form stable complexes with proteins through covalent modifications, particularly targeting cysteine residues, which may lead to significant changes in protein function and cellular behavior.
1. Antioxidant Properties
Research indicates that this compound exhibits antioxidant capabilities. This activity is critical in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
2. Enzymatic Interactions
The compound's ability to modify cysteine residues suggests potential roles in influencing enzymatic activities. For instance, it may act as an inhibitor or modulator of enzymes that are sensitive to thiol modifications. This characteristic opens avenues for therapeutic applications in conditions where enzyme regulation is crucial.
3. Potential Therapeutic Applications
This compound's unique properties make it a candidate for drug delivery systems and therapeutic interventions in diseases where cysteine modification plays a role. Its interactions with proteins could be harnessed for targeted therapies.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique properties of this compound compared to other cysteine derivatives:
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Ethyl group, dioxopyrrolidine ring | Antioxidant; modifies cysteine residues |
S-Allyl-L-cysteine | Allyl group | Known for anticancer properties |
S-Propenyl-L-cysteine | Propenyl group | Exhibits neuroprotective effects |
S-Methyl-L-cysteine | Methyl group | Studied for sulfur metabolism |
Uniqueness: The distinctive dioxopyrrolidine structure of this compound sets it apart from other cysteine derivatives. Its specific reactivity and biological interactions may offer unique therapeutic avenues not explored by other compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cell Culture Studies : In vitro studies have demonstrated that this compound can significantly reduce oxidative stress markers in cultured cells, suggesting its potential as a protective agent against oxidative damage.
- Enzyme Activity Modulation : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways sensitive to thiol modifications. This inhibition can alter metabolic fluxes in cellular systems, potentially leading to therapeutic benefits in metabolic disorders .
- Animal Models : Preliminary studies using animal models have indicated that administration of this compound leads to improved outcomes in models of oxidative stress-related diseases, such as hypertension and neurodegeneration .
Properties
CAS No. |
6367-95-9 |
---|---|
Molecular Formula |
C9H14N2O4S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
(2R)-2-amino-3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H14N2O4S/c1-2-11-7(12)3-6(8(11)13)16-4-5(10)9(14)15/h5-6H,2-4,10H2,1H3,(H,14,15)/t5-,6?/m0/s1 |
InChI Key |
RPPKKMNJEXCQNS-ZBHICJROSA-N |
Isomeric SMILES |
CCN1C(=O)CC(C1=O)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CCN1C(=O)CC(C1=O)SCC(C(=O)O)N |
Origin of Product |
United States |
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